4-(4-Fluorobenzyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorobenzyl)azetidin-2-one is a compound belonging to the azetidinone class, characterized by a four-membered lactam ring. The presence of a fluorobenzyl group at the 4-position of the azetidinone ring imparts unique chemical properties to this compound. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 4-(4-Fluorobenzyl)azetidin-2-one is the tubulin proteins, which are key components of the cell’s cytoskeleton . These proteins play a crucial role in cell division, and their disruption can lead to cell death .
Mode of Action
this compound interacts with its targets by binding to the colchicine binding site of tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules, which are essential for cell division . This disruption can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The interaction of this compound with tubulin affects the mitotic spindle assembly, a critical process in cell division . This disruption can lead to cell cycle arrest at the mitosis phase, preventing the cell from dividing and leading to cell death .
Result of Action
The result of this compound’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for anticancer therapies, particularly for cancers characterized by rapid cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with a suitable β-lactam precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization, leading to the formation of the azetidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, azetidine derivatives, and various substituted azetidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(4-Fluorobenzyl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in material science
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzyl)azetidin-2-one
- 4-(4-Methylbenzyl)azetidin-2-one
- 4-(4-Nitrobenzyl)azetidin-2-one
Uniqueness
4-(4-Fluorobenzyl)azetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. The fluorine atom also increases the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)5-9-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKRXWIGJCXBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.